5-Chloro-2-(propan-2-ylsulfanyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propan-2-ylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNS/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZBEDBRCPUENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 5 Chloro 2 Propan 2 Ylsulfanyl Pyridine
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. youtube.comlibretexts.org In 5-Chloro-2-(propan-2-ylsulfanyl)pyridine, the pyridine nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net
For this molecule, the chloro group at the C2 position is an effective leaving group, activated by the adjacent ring nitrogen. Nucleophiles can attack the C2 carbon, leading to the displacement of the chloride ion and the formation of a new bond. youtube.com While the propan-2-ylsulfanyl group at C2 would typically be a poor leaving group, the chloro substituent at C5 is less activated for direct substitution compared to the C2 position. Therefore, SNAr reactions will preferentially occur at the C2 position, displacing the propan-2-ylsulfanyl group, or at the C6 position if a suitable leaving group were present there. However, given the structure, the most probable SNAr pathway involves substitution of a different leaving group if the thioether were replaced. Research on various 2-chloropyridine (B119429) derivatives shows they readily react with nucleophiles like glutathione (B108866) to displace the chlorine atom. researchgate.net
The general mechanism involves the attack of a nucleophile on the C2 carbon, breaking the aromaticity to form the Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom. Aromaticity is then restored by the elimination of the leaving group. libretexts.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is illustrative of the types of transformations possible on a related 2-chloropyridine core.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-Alkoxy-5-chloropyridine |
| Amine (R₂NH) | Piperidine | 2-(Piperidin-1-yl)-5-chloropyridine |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylsulfanyl)-5-chloropyridine |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 5-Chloro-2-cyanopyridine |
Reactivity Profile of the Chloro Substituent (e.g., Halogen-Metal Exchange Reactions)
The chloro group at the C5 position can be transformed via halogen-metal exchange, a fundamental reaction in organometallic chemistry used to create reactive intermediates for C-C and C-heteroatom bond formation. wikipedia.org This reaction typically involves treating the aryl halide with a strong base or an organometallic reagent, such as an alkyllithium (e.g., n-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride). wikipedia.orgnih.gov
The exchange converts the C-Cl bond into a C-metal bond (e.g., C-Li or C-MgCl), generating a highly nucleophilic organometallic species. This intermediate is not isolated but is immediately quenched with an electrophile to install a new functional group at the C5 position. This method offers a powerful way to functionalize the pyridine ring at a position that is not readily accessible through other means. znaturforsch.com The choice of reagent is critical, as alkyllithium reagents can sometimes add to the pyridine ring as a side reaction. nih.gov Using reagents like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can improve selectivity and functional group tolerance. znaturforsch.com
Table 2: Functionalization via Halogen-Metal Exchange at C5 This table outlines a two-step sequence: halogen-metal exchange followed by electrophilic quench.
| Step 1: Reagent | Intermediate | Step 2: Electrophile | Reagent Example | Final Product at C5 |
| n-BuLi | 5-Lithio-2-(propan-2-ylsulfanyl)pyridine | Carbonyl | Dimethylformamide (DMF) | Formyl (-CHO) |
| i-PrMgCl·LiCl | 5-(Chloromagnesio)-2-(...)pyridine | Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| n-BuLi | 5-Lithio-2-(propan-2-ylsulfanyl)pyridine | Boronic Ester | Trimethyl borate (B1201080) B(OMe)₃ | Boronic acid (-B(OH)₂) |
| i-PrMgCl·LiCl | 5-(Chloromagnesio)-2-(...)pyridine | Cyanide | Tosyl cyanide (TosCN) | Cyano (-CN) |
Chemical Transformations Involving the Propan-2-ylsulfanyl Group
The sulfur atom in the propan-2-ylsulfanyl group is readily oxidized. This transformation typically occurs in two stages: the sulfide (B99878) is first oxidized to a sulfoxide (B87167), which can then undergo further oxidation to a sulfone. youtube.com
Sulfide → Sulfoxide → Sulfone
A wide variety of oxidizing agents can accomplish this, and the final product often depends on the strength of the oxidant and the reaction conditions, such as stoichiometry and temperature. acsgcipr.org
Selective Oxidation to Sulfoxide: To stop at the sulfoxide stage, milder conditions and controlled stoichiometry (typically one equivalent of the oxidant) are required. organic-chemistry.org Reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) at low temperatures are often effective. organic-chemistry.orgmdpi.com
Oxidation to Sulfone: To obtain the sulfone, stronger oxidizing agents, an excess of the oxidant, or more forcing conditions (higher temperatures) are used. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of H₂O₂ or m-CPBA will typically drive the reaction to completion, yielding the sulfone. mdpi.comorganic-chemistry.org
The resulting sulfoxides and sulfones have significantly different electronic properties than the starting sulfide. The electron-withdrawing nature of the sulfoxide and, even more so, the sulfone group can further influence the reactivity of the pyridine ring.
Table 3: Oxidation of the Propan-2-ylsulfanyl Group
| Product | Reagent(s) | Conditions | Reference |
| 5-Chloro-2-(propan-2-ylsulfinyl)pyridine (Sulfoxide) | 1.1 eq. H₂O₂ / Tantalum carbide catalyst | Room Temperature | organic-chemistry.org |
| 5-Chloro-2-(propan-2-ylsulfinyl)pyridine (Sulfoxide) | 1.1 eq. m-CPBA | Dichloromethane (DCM), 0 °C | mdpi.com |
| 5-Chloro-2-(propan-2-ylsulfonyl)pyridine (Sulfone) | >2.2 eq. H₂O₂ / Niobium carbide catalyst | Room Temperature | organic-chemistry.org |
| 5-Chloro-2-(propan-2-ylsulfonyl)pyridine (Sulfone) | >2.2 eq. m-CPBA | Dichloromethane (DCM), Room Temp | youtube.com |
| 5-Chloro-2-(propan-2-ylsulfonyl)pyridine (Sulfone) | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | organic-chemistry.org |
The carbon-sulfur bond of the thioether can be cleaved under various conditions, enabling the removal of the sulfanyl (B85325) group or its use in coupling reactions.
Reductive Desulfurization: Raney Nickel (Ra-Ni) is a classic reagent for the reductive cleavage of C-S bonds, which would replace the propan-2-ylsulfanyl group with a hydrogen atom, yielding 5-chloropyridine.
Transition-Metal-Catalyzed Cross-Coupling: More modern methods involve the use of transition metal catalysts, particularly nickel and palladium, to achieve desulfurative cross-coupling. In these reactions, the C-S bond is activated by the metal, allowing for the formation of a new C-C or C-heteroatom bond. For example, in the presence of a suitable nickel catalyst and a Grignard reagent (e.g., Phenylmagnesium bromide), a desulfurative coupling could potentially yield 5-chloro-2-phenylpyridine.
Photocatalytic Cleavage: Recent advances have shown that C-S bonds can be cleaved under visible-light photoredox catalysis. unipr.it This method can generate radical or cationic intermediates that can be trapped by various partners, although this is more established for benzylic thioethers. unipr.it
Electrophilic Aromatic Substitution Patterns on the Pyridine Ring
Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult. wikipedia.org The ring nitrogen has two deactivating effects: as an electronegative atom, it inductively withdraws electron density, and as a Lewis base, it readily reacts with the electrophile or the Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com This forms a positively charged pyridinium (B92312) ion, which is highly deactivated towards attack by an electrophile. masterorganicchemistry.com
If a reaction were to occur, substitution would be directed to the positions least deactivated by the pyridinium nitrogen, which are the C3 and C5 positions (meta-positions). In this compound, the C5 position is already occupied. The remaining positions are C3, C4, and C6.
Directing Effects: The chloro group is a deactivating, ortho-para director. The sulfanyl group is a mildly activating, ortho-para director in benzene (B151609) systems, but its effect is less pronounced in the electron-poor pyridine ring.
Table 4: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Position | Substituent | Electronic Effect | Directing Influence |
| 1 | Nitrogen | Strongly Deactivating (-I, -M) | Directs to C3, C5 |
| 2 | Propan-2-ylsulfanyl | Weakly Activating (+M, -I) | Directs Ortho, Para (to C3, C4) |
| 5 | Chloro | Deactivating (-I, +M) | Directs Ortho, Para (to C4, C6) |
Radical Reaction Pathways in Substituted Pyridine Systems
In contrast to electrophilic substitution, radical substitution on pyridine rings is a highly effective transformation, with the Minisci reaction being the archetypal example. rsc.orgchemrxiv.org This reaction involves the addition of a nucleophilic radical to a protonated (and thus electron-deficient) pyridine ring. nih.gov
The protonated pyridinium ion is highly reactive towards nucleophilic radicals. The addition typically occurs at the C2, C4, and C6 positions, which are most activated by the positive charge on the nitrogen. For this compound:
The C2 position is blocked.
The C4 and C6 positions are the most likely sites for radical attack.
Radicals can be generated from a variety of precursors, such as carboxylic acids (via oxidative decarboxylation), alkyl iodides, or organoboranes. chemrxiv.orgnih.gov This allows for the introduction of a wide range of alkyl and acyl groups onto the pyridine ring under relatively mild conditions. The reaction proceeds via a radical cation intermediate, followed by rearomatization. chemrxiv.org
Derivatization Strategies and Analogue Synthesis Based on the 5 Chloro 2 Propan 2 Ylsulfanyl Pyridine Scaffold
Chemical Modifications at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom of the pyridine ring in 5-Chloro-2-(propan-2-ylsulfanyl)pyridine is a key site for derivatization. Its basicity and nucleophilicity allow for reactions such as N-alkylation and N-oxidation, which can significantly alter the molecule's biological activity and physical properties.
N-Alkylation: The direct alkylation of the pyridine nitrogen introduces a positive charge, forming pyridinium (B92312) salts. This transformation can be achieved using various alkylating agents, such as alkyl halides or triflates. Enantioselective alkylation of 2-alkylpyridines has been accomplished using chiral lithium amides as noncovalent stereodirecting auxiliaries, suggesting that similar strategies could be applied to introduce chirality at a substituent on the pyridine core. nih.gov A base- and catalyst-free C(sp³)–H allylic alkylation of 2-alkylpyridines with Morita–Baylis–Hillman (MBH) carbonates has also been described, proceeding through a tandem SN2' type nucleophilic substitution followed by an aza-Cope rearrangement. beilstein-journals.org
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can serve as an intermediate for further functionalization. For example, N-oxides of related pyridine derivatives have been used in rearrangement reactions to introduce substituents at other positions on the ring. nih.gov
Table 1: Representative Chemical Modifications at the Pyridine Nitrogen
| Reaction Type | Reagents and Conditions | Product Type | Potential Utility |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I), Solvent (e.g., Acetone) | Pyridinium Salt | Modulation of solubility and electronic properties. |
| N-Oxidation | m-CPBA, Solvent (e.g., CH₂Cl₂) | Pyridine-N-oxide | Intermediate for further ring functionalization. |
Functional Group Interconversions of the Propan-2-ylsulfanyl Moiety
The propan-2-ylsulfanyl group at the C-2 position is another key handle for derivatization. ub.edufiveable.me Its sulfur atom can be readily oxidized, or the entire group can be displaced to introduce new functionalities. imperial.ac.uk
Oxidation: The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using controlled amounts of an oxidizing agent, such as hydrogen peroxide or m-CPBA. These oxidized derivatives introduce polarity and hydrogen bond accepting capabilities, which can be crucial for biological interactions.
Displacement/Cleavage: The 2-alkylsulfanyl group can be displaced by nucleophiles under certain conditions. More commonly, it can be converted into a better leaving group. For instance, oxidation to the sulfone increases the electrophilicity of the C-2 position, facilitating nucleophilic aromatic substitution (SNAr). A notable transformation is the conversion of 2-thiopyridines into 2-pyridones, which are important scaffolds in many biologically active compounds. irjms.com This can be achieved via SNAr reaction with a hydroxide (B78521) source. irjms.com
Table 2: Functional Group Interconversions of the 2-(Propan-2-ylsulfanyl) Moiety
| Transformation | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| Sulfoxide Formation | 1 equiv. H₂O₂ or m-CPBA, CH₂Cl₂, 0 °C to rt | 5-Chloro-2-(propane-2-sulfinyl)pyridine | Increased polarity, potential for chiral center at sulfur. |
| Sulfone Formation | ≥2 equiv. H₂O₂ or m-CPBA, CH₂Cl₂, rt | 5-Chloro-2-(propane-2-sulfonyl)pyridine | Enhanced electron-withdrawing character, activates C2 for SNAr. |
| Conversion to 2-Pyridone | NaOH, DMSO, Heat | 5-Chloro-1H-pyridin-2-one | Introduction of a key pharmacophore. irjms.com |
Directed Substitution and Cross-Coupling Reactions at Other Pyridine Ring Positions
While the C-5 position is activated for substitution by the chloro group, other positions on the pyridine ring (C-3, C-4, and C-6) can be functionalized through directed C–H activation strategies. rsc.orgnih.gov The pyridine nitrogen itself can act as a directing group, facilitating metallation and subsequent reaction with electrophiles at the C-6 position. researchgate.netrsc.org Palladium-catalyzed C–H activation has emerged as a powerful tool for the functionalization of such heterocycles. nih.govnih.gov These methods allow for the introduction of aryl, alkyl, and other groups with high regioselectivity. rsc.orgrsc.org
The chloro group at C-5 makes this position a prime site for traditional cross-coupling reactions, as detailed in section 4.5. However, selective C-H functionalization at other positions offers an alternative and complementary route to diversification, avoiding the need for pre-functionalized starting materials.
Construction of Fused Heterocyclic Systems Utilizing this compound as a Building Block
The scaffold of this compound is an excellent starting point for the synthesis of fused bicyclic heterocycles like pyrido-pyrimidines and pyrazolo-pyridines, which are prominent in medicinal chemistry. nih.govnih.gov
Pyrido-pyrimidines: To construct a pyrido[2,3-d]pyrimidine (B1209978) system, the 2-(propan-2-ylsulfanyl) group can be converted to an amino group. The resulting 2-amino-5-chloropyridine (B124133) can then undergo condensation reactions with various three-carbon synthons. For example, reaction with β-ketoesters or malonates can lead to the formation of the pyrimidine (B1678525) ring fused to the pyridine core. nih.gov The literature describes numerous protocols for manipulating substituents on the pyrido[2,3-d]pyrimidine-7(8H)-one scaffold, particularly at the C2 and C4 positions, via nucleophilic substitution of halogen atoms. nih.gov
Pyrazolo-pyridines: The synthesis of pyrazolo[3,4-b]pyridines can be achieved from appropriately substituted pyridines. cdnsciencepub.com For instance, the 2-thiopyridyl moiety could be transformed into a hydrazine (B178648) derivative. Subsequent intramolecular cyclization, potentially involving the C-3 position, would yield the fused pyrazolo[3,4-b]pyridine system. Alternatively, annelation strategies starting from 5-aminopyrazoles have been used, though they can be complicated by side reactions. cdnsciencepub.com More efficient methods have been developed from 2-chloropyridines, which can serve as precursors for building the pyrazole (B372694) ring. nih.govcdnsciencepub.com
Table 3: Examples of Fused Heterocycle Synthesis Strategies
| Target System | Key Intermediate from Scaffold | General Reaction | Example Reagents |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | 2-Amino-5-chloropyridine | Annulation/Cyclocondensation | Diethyl malonate, Guanidine nih.gov |
| Pyrazolo[3,4-b]pyridines | 2-Hydrazinyl-5-chloropyridine | Cyclocondensation | β-Diketones, α,β-Unsaturated aldehydes arkat-usa.org |
| Pyrazolo[1,5-a]pyridines | N-Aminopyridinium Ylide | [3+2] Cycloaddition | α,β-Unsaturated carbonyl compounds organic-chemistry.org |
Exploration of Transition Metal-Catalyzed Coupling Reactions for Diversification
Transition metal-catalyzed cross-coupling reactions are indispensable tools for derivatizing aryl halides, and the C-5 chloro substituent on the pyridine ring is well-suited for such transformations. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds. organic-chemistry.org The 5-chloro position can be coupled with a wide range of aryl- and heteroaryl-boronic acids or their esters to synthesize biaryl compounds. nih.govresearchgate.net While the coupling of chloropyridines can be challenging, specific ligand and catalyst systems, often employing palladium acetate, have been developed to achieve high yields, even in aqueous media. nih.govrsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orgnumberanalytics.comyoutube.com This is a powerful method for introducing a vast array of amino functionalities at the C-5 position, which is a common modification in the development of bioactive molecules. organic-chemistry.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the success of these couplings. youtube.com
Nickel-Catalyzed Coupling: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction. nih.govnih.gov Nickel catalysts have been shown to be effective in coupling chloropyridines with various partners, including Grignard reagents and alkyl bromides in cross-electrophile coupling reactions. rsc.orgnih.govoup.com
Table 4: Transition Metal-Catalyzed Reactions at the C-5 Position
| Reaction Name | Catalyst/Ligand System | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃ / Base (e.g., Na₂CO₃) nih.govacs.org | Ar-B(OH)₂ | 5-Aryl-2-(propan-2-ylsulfanyl)pyridine |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Phosphine Ligand / Base (e.g., NaOtBu) wikipedia.org | R¹R²NH | 5-(R¹R²-Amino)-2-(propan-2-ylsulfanyl)pyridine |
| Kumada Coupling | NiCl₂(dppf) rsc.org | Ar-MgBr | 5-Aryl-2-(propan-2-ylsulfanyl)pyridine |
| Cross-Electrophile Coupling | NiBr₂·3H₂O, Bathophenanthroline / Mn⁰ nih.gov | Alkyl-Br | 5-Alkyl-2-(propan-2-ylsulfanyl)pyridine |
Advanced Spectroscopic Characterization of 5 Chloro 2 Propan 2 Ylsulfanyl Pyridine and Its Derivatives
Single Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation
A comprehensive search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine. Consequently, crucial information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles remains undetermined. Although crystallographic data for other substituted pyridine (B92270) derivatives exist, such as for 5-Chloro-2-(phenyldiazenyl)pyridine nih.gov, this information cannot be extrapolated to definitively describe the molecular structure of the title compound. The elucidation of its three-dimensional structure awaits future crystallographic studies.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear NMR)
Detailed experimental data from high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for this compound are not available in the reviewed literature. While NMR data for a wide range of other pyridine derivatives have been published, providing insights into the chemical shifts and coupling constants for protons and carbons in similar chemical environments, specific ¹H and ¹³C NMR spectra for the title compound have not been reported nih.govresearchgate.netchemicalbook.com. The characterization of this compound by ¹H, ¹³C, and heteronuclear NMR would be invaluable for confirming its chemical structure and understanding the electronic environment of the pyridine ring and the isopropyl-sulfanyl substituent.
Comprehensive Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
There is no published Fourier Transform Infrared (FTIR) or Raman spectroscopic data for this compound. Vibrational spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. While FTIR and Raman spectra have been reported for other related compounds, such as 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide and 5-Chloro-2-nitropyridine nih.govresearchgate.net, the specific vibrational frequencies and assignments for the title compound remain uncharacterized. Such data would provide significant insight into its molecular structure and bonding.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy for Chromophoric Analysis
An examination of the scientific literature and spectral databases found no Ultraviolet-Visible (UV-Vis) electronic spectroscopy data for this compound. This type of analysis is used to study the electronic transitions within a molecule and identify its chromophores. While UV-Vis spectra of other pyridine derivatives are available, which describe their absorption properties nih.govresearchgate.net, the specific absorption maxima (λmax) and molar absorptivity values for the title compound have not been documented.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
No high-resolution mass spectrometry (HRMS) data for this compound has been found in the public domain. HRMS is essential for the precise determination of a compound's elemental composition by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation patterns in mass spectrometry can offer valuable structural information. Although mass spectrometry data is available for related compounds like 5-Chloro-2-(phenyldiazenyl)pyridine nih.gov, the exact mass and fragmentation pathways for the title compound have not been reported.
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Propan 2 Ylsulfanyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the electronic structure, molecular geometry, and various reactivity parameters of 5-Chloro-2-(propan-2-ylsulfanyl)pyridine.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)
Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the propan-2-ylsulfanyl group and the pyridine (B92270) ring, particularly the nitrogen atom. The LUMO, conversely, would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. For a related compound, 5-chloro-2-hydroxypyridine, DFT calculations have been performed, and while the substituent is different, it gives us a reference point for the expected range of these energies. ijesit.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on analogous compounds)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (red) would be anticipated around the nitrogen atom of the pyridine ring and the sulfur atom, highlighting these as the primary sites for electrophilic attack. The regions around the hydrogen atoms of the pyridine ring and the isopropyl group, as well as the carbon atom attached to the chlorine, would likely exhibit a more positive potential (blue or green), suggesting their susceptibility to nucleophilic interactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals.
Quantitative Analysis of Global and Local Reactivity Descriptors
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.
Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as η = (I - A) / 2. It quantifies the resistance of a molecule to change its electron distribution.
Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates the molecule's polarizability.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (based on analogous compounds)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.189 |
Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies.
Local reactivity descriptors, such as the Fukui function, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides insights into the static electronic properties of a single molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations of this compound in various environments (e.g., in a solvent or near a surface) would reveal its conformational flexibility and the nature of its intermolecular interactions.
The rotation around the C-S bond would be a key focus, determining the preferred orientation of the propan-2-ylsulfanyl group relative to the pyridine ring. MD simulations can also be used to study how the molecule interacts with solvent molecules or biological macromolecules, providing insights into its solubility and potential biological activity. Studies on substituted pyridine derivatives have successfully employed MD simulations to understand their binding mechanisms with proteins. nih.govfigshare.com
Monte Carlo Simulations for Understanding Adsorption and Interfacial Behavior
Monte Carlo (MC) simulations are a powerful computational technique for studying the statistical behavior of complex systems, particularly for understanding adsorption phenomena and interfacial properties. By employing MC simulations, one can model the adsorption of this compound onto various surfaces, such as catalysts or nanoparticles.
These simulations can predict the preferred adsorption sites, the orientation of the molecule on the surface, and the adsorption energy. Such information is crucial for applications in catalysis, materials science, and environmental chemistry. For instance, MC simulations have been used to study the adsorption of pyridine bases on zeolite surfaces, providing a framework for how this compound might behave in similar systems. researchgate.net
Prediction and Characterization of Non-Linear Optical (NLO) Properties
A pertinent example is the computational study of 5-(trifluoromethyl)pyridine-2-thiol, which shares the features of a substituted pyridine ring with a sulfur-containing group at the 2-position. journaleras.com Quantum computational investigations on this molecule, utilizing Density Functional Theory (DFT) with the B3LYP and HSEH1PBE hybrid functionals combined with the 6-311+G(d,p) basis set, have been performed to determine its NLO parameters. journaleras.com
For 5-(trifluoromethyl)pyridine-2-thiol, the key NLO-related parameters were calculated and are presented in the table below. The molecular electronic dipole moment (μ), mean polarizability (α), and the first hyperpolarizability (β) are crucial indicators of a molecule's potential for NLO applications. journaleras.com The calculated first hyperpolarizability (β) for this compound was found to be significantly higher than that of urea, a standard reference material in NLO studies, suggesting its promise as a candidate for NLO materials. journaleras.com
The computational methods employed in such studies are vital for predicting the NLO behavior of novel compounds. DFT calculations have become a standard tool for understanding the relationship between molecular structure and hyperpolarizability. journaleras.com These theoretical approaches allow for the efficient screening of potential NLO candidates before their synthesis and experimental characterization. researchgate.netresearcher.life
Table 1: Calculated NLO Properties of 5-(trifluoromethyl)pyridine-2-thiol Data sourced from a computational study using DFT methods. journaleras.com
Theoretical Studies on Tautomeric Equilibria and Stability
The potential for tautomerism in 2-substituted pyridines is a well-documented phenomenon. For this compound, the relevant tautomeric equilibrium would be between the pyridine form and the pyridinethione form, which would involve the migration of a proton. While specific theoretical studies on this exact molecule are not available, extensive computational research on the 2-pyridinethiol/2-pyridinethione system provides a strong foundation for understanding its likely behavior. mq.edu.aunih.gov
Computational studies, including ab initio and DFT calculations, have been employed to investigate the geometries, energies, and spectroscopic properties of the tautomers of pyridinethiones. mq.edu.au Research on the unsubstituted 2-pyridinethiol/2-pyridinethione equilibrium has shown that in the gas phase, the thiol tautomer (2-pyridinethiol) is more stable than the thione tautomer (2-pyridinethione). mq.edu.aunih.gov However, in solution, the equilibrium often shifts to favor the thione form, which is stabilized by its larger dipole moment in polar solvents. mq.edu.aunih.gov
The effect of substituents on the pyridine ring can also influence the position of the tautomeric equilibrium. For instance, a computational and experimental study on the effects of chlorination on the tautomerism of 2-hydroxypyridine (B17775) revealed that the position of the chlorine atom significantly impacts the relative stability of the tautomers. nih.gov Specifically, chlorination at the 5-position was found to strongly stabilize the lactim (OH) form in the gas phase. nih.gov By analogy, it is plausible that the 5-chloro substituent in this compound would also influence the thiol/thione equilibrium.
Theoretical investigations into tautomerism often involve the calculation of the relative energies of the different tautomeric forms. The stability of these forms can be influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. nih.gov Computational methods can also be used to probe the transition state for the tautomerization reaction, providing insights into the mechanism of interconversion. mq.edu.au For the 2-pyridinethiol/2-pyridinethione system, it has been suggested that tautomerization is more likely to occur via a hydrogen-bonded dimer rather than through an intramolecular process, due to a high energy barrier for the latter. mq.edu.au
Table 2: General Findings from Tautomerism Studies of Related Pyridine Derivatives
Applications in Advanced Chemical Research and Materials Science
5-Chloro-2-(propan-2-ylsulfanyl)pyridine as a Versatile Building Block in Organic Synthesis
The strategic placement of a chlorine atom and a thioether linkage on the pyridine (B92270) scaffold makes this compound a highly valued intermediate in organic synthesis. These functional groups offer multiple reactive sites that can be selectively targeted to construct more elaborate molecular structures. The pyridine ring itself is a prevalent motif in a vast number of biologically active compounds and functional materials, and the ability to introduce further complexity through this building block is a key area of research. Pyridine-containing azaheterocycles, for instance, represent a significant portion of drugs approved by the US Food and Drug Administration over the past decade. nih.gov
The development of novel therapeutic agents and functional materials often relies on the ability to synthesize complex heterocyclic scaffolds. Pyridine derivatives are fundamental to this endeavor. mdpi.com The structure of this compound allows it to serve as a foundational element in the construction of such scaffolds. The chlorine atom can be displaced through nucleophilic substitution reactions, while the thioether group can be modified, for example, through oxidation to sulfoxides or sulfones, to introduce additional functionalization. This dual reactivity is crucial for building intricate molecular frameworks.
Research into related chloro-pyridine compounds has demonstrated their utility in creating diverse heterocyclic systems. For instance, the solid-phase synthesis of pyridine-based derivatives has been achieved using a 2-chloro-5-bromopyridine scaffold, showcasing the adaptability of such structures in combinatorial chemistry. nih.gov Furthermore, pyrazolopyridine scaffolds, which can be synthesized from functionalized pyridines, have shown potential in the development of neuroprotective agents. google.com The versatility of the pyridine core is also highlighted in its use to create fused heterocyclic systems with a wide range of biological activities. mdpi.com
The synthesis of novel functional materials is an area of intense scientific investigation, with applications ranging from electronics to energy storage. Terpyridine derivatives, which are structurally related to this compound, have been successfully incorporated into a variety of functional materials. nih.gov These materials can be either inorganic, such as oxides, or organic, like polymers. nih.gov The methods for integrating these pyridine-based units include covalent grafting and complexation with metals to form metal-organic frameworks (MOFs) and metallopolymers. nih.gov For example, terpyridine derivatives have been used to create photocatalysts for hydrogen generation when grafted onto platinized titanium dioxide. nih.gov
While direct research on this compound in this area is emerging, the principles established with related pyridine compounds suggest its potential. The thioether group, for instance, offers a potential anchoring point to surfaces. Studies on 2-mercaptopyridine, a related compound, have shown its effectiveness in modifying gold electrode surfaces for enhanced electron transfer with biological molecules like cytochrome c, which is a key aspect of developing new biosensors and bioelectronic devices. researchgate.net
Role in Ligand Chemistry for Coordination Compounds and Metal Complexes
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent candidate for coordinating with metal ions to form coordination compounds and metal complexes. nih.gov The sulfur atom of the thioether group can also participate in metal coordination, allowing the compound to act as a bidentate ligand. The ability of pyridine-thioether ligands to form stable complexes with a variety of transition metals is a well-established area of research. mdpi.comacs.org
These complexes are not merely structural curiosities; they often exhibit interesting physical and chemical properties. For example, iron(II) complexes with pyridyl-thioether ligands have been shown to exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal ion can be switched by external stimuli like temperature or light. mdpi.comresearchgate.net This property is highly sought after for the development of molecular switches and data storage devices. nsf.gov The specific electronic and steric environment created by the ligands, including the presence of the chloro and isopropyl groups in this compound, can be used to fine-tune the properties of the resulting metal complexes. mdpi.com
| Metal Ion | Potential Coordination Geometry | Potential Application of Complex |
| Iron(II) | Octahedral | Spin-Crossover Materials, Molecular Switches |
| Ruthenium(II) | Octahedral | Catalysis (e.g., Transfer Hydrogenation) |
| Copper(II) | Various (e.g., Square Planar, Square Pyramidal) | Antineoplastic Agents, Catalysis |
| Zinc(II) | Tetrahedral | Coordination Polymers, Luminescent Materials |
This table is illustrative of the potential applications based on research on related pyridyl-thioether ligands.
Intermediates for the Development of Agrochemicals (e.g., Insecticides)
The pyridine scaffold is a key component in a multitude of modern agrochemicals, particularly insecticides. bldpharm.com The development of new and effective crop protection agents is a continuous effort to address challenges such as pest resistance and environmental impact. Substituted pyridines are valuable intermediates in the synthesis of these agrochemicals. google.com
Research has shown that compounds containing a pyridyl-thioether moiety can exhibit significant pesticidal activity. mdpi.com For instance, a study on thienylpyridyl- and thioether-containing acetamides revealed potent insecticidal effects. mdpi.com In another example, novel N-pyridylpyrazole thiazole (B1198619) derivatives were designed and synthesized as promising insecticide leads. mdpi.com These findings underscore the potential of this compound as a precursor for new insecticidal compounds. The specific combination of the chloro- and isopropylthio- substituents can influence the biological activity and physical properties of the final agrochemical product.
Potential in Catalysis and Organocatalysis
The field of catalysis is critical for the efficient and sustainable synthesis of a wide range of chemical products. Pyridine-based ligands have found extensive use in transition metal catalysis. Ruthenium complexes featuring pyridine-2,6-bis(thioether) pincer ligands have demonstrated high efficiency as catalysts for transfer hydrogenation reactions, a fundamental transformation in organic chemistry. acs.orgacs.org This suggests that complexes of this compound could also possess catalytic activity.
In addition to metal-based catalysis, the pyridine scaffold is a cornerstone of organocatalysis, where an organic molecule acts as the catalyst. nih.gov The basic nitrogen atom of the pyridine ring can play a crucial role in activating substrates and facilitating chemical reactions. While specific applications of this compound in organocatalysis have yet to be extensively reported, the inherent properties of its structure make it a compound of interest for the design of new organocatalysts.
Research in Optoelectronic Materials and Dyes
The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells, often involves the use of highly conjugated organic molecules. Pyridine derivatives, due to their aromatic nature and the ability to be functionalized, are attractive candidates for this field.
While direct research on the optoelectronic properties of materials derived from this compound is in its early stages, studies on related compounds provide a basis for its potential. Terpyridine derivatives, for example, have been used in the creation of dye-sensitized solar cells (DSSCs). nih.gov The ability of pyridyl-thioether ligands to form complexes with metals that exhibit interesting photophysical properties also points towards potential applications in this area. The combination of the pyridine ring, the thioether linkage, and the chlorine atom in this compound offers a unique electronic landscape that could be exploited in the design of novel dyes and optoelectronic materials.
Future Directions and Emerging Research Avenues for 5 Chloro 2 Propan 2 Ylsulfanyl Pyridine
Development of Sustainable and Green Synthetic Methodologies
The synthesis of highly functionalized pyridines is a cornerstone of medicinal and materials chemistry. researchgate.netnih.gov Future research must prioritize the development of environmentally benign synthetic routes to 5-Chloro-2-(propan-2-ylsulfanyl)pyridine and its derivatives. Conventional methods often rely on harsh conditions or multi-step processes, whereas green chemistry offers pathways that are more efficient and generate less waste. rsc.org
Emerging strategies that could be adapted for this target compound include:
Microwave-Assisted Synthesis: This technique has been successfully used for the one-pot, multi-component reaction to form other novel pyridine (B92270) derivatives, offering excellent yields in remarkably short reaction times (2–7 minutes). nih.govnih.gov Applying microwave irradiation to the synthesis of pyridine thioethers could drastically reduce energy consumption and improve process efficiency.
Photocatalysis: Photoinduced reactions, often proceeding under mild conditions, represent a sustainable avenue for constructing chemical complexity. acs.org Exploring photochemical routes for the C-S bond formation or for further functionalization of the pyridine ring could provide novel, eco-friendly synthetic strategies. acs.org
Odorless Thioetherification: The use of reagents like Na₂S₂O₃·5H₂O or elemental sulfur in the presence of copper salts provides an odorless and greener alternative to traditional thiol-based reactions, which are often plagued by malodorous reagents. organic-chemistry.org
Exploration of Underutilized Reactivity Profiles and Novel Reaction Pathways
The reactivity of this compound is not limited to simple modifications. Future work should aim to uncover and exploit its more nuanced reactivity to build complex molecular architectures.
Key areas for exploration include:
Oxidation of the Thioether: The sulfur atom in the thioether linkage is susceptible to oxidation. Treatment with mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or ozone can convert the thioether into the corresponding sulfoxide (B87167) and sulfone. masterorganicchemistry.com This transformation dramatically alters the electronic and steric properties of the substituent, opening avenues for new derivatives with different biological or material properties.
Novel C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after, atom-economical strategy. rsc.org Researchers have developed methods for meta-selective functionalization of pyridines by temporarily reversing the molecule's electronic properties through de-aromatization, allowing for the introduction of various groups at this hard-to-access position. uni-muenster.de Applying such strategies to this compound could yield a new family of 3,5-disubstituted pyridine derivatives.
Intramolecular Reactions: The thioether can engage in intramolecular reactions, such as the SN2 reaction seen in mustard gas, where the nucleophilic sulfur attacks an electrophilic carbon to form a reactive cyclic sulfonium (B1226848) cation. youtube.com Designing substrates based on this compound that can undergo controlled intramolecular cyclizations could lead to novel heterocyclic systems.
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an indispensable tool for accelerating chemical discovery by predicting molecular properties and guiding experimental design. auctoresonline.org For this compound, in-silico methods can be used to forecast its behavior and prioritize synthetic efforts toward derivatives with desirable characteristics.
Future computational studies should focus on:
Predictive ADME/Tox Screening: Before synthesis, the drug-likeness of virtual libraries of derivatives can be assessed. Computational models can predict crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like human intestinal absorption, Caco-2 cell permeability, and potential cardiotoxicity (hERG liability). auctoresonline.org This pre-screening minimizes resource waste on compounds unlikely to succeed. auctoresonline.org
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. mdpi.com This information is critical for predicting reactivity, stability, and potential applications in electronic materials. mdpi.com
Modeling Non-Covalent Interactions: Understanding how the molecule interacts with itself and its environment is key to designing materials. Computational techniques can accurately model and quantify the strength of interactions like π-π stacking and hydrogen bonding, which are crucial for the formation of supramolecular assemblies. researchgate.netnih.gov
Table 1: Computational Methods for Predictive Design
| Computational Method | Application for this compound | Predicted Properties | Relevant Findings |
| Molecular Docking & Virtual Screening | Evaluate potential binding to biological targets; filter large virtual libraries. | Binding affinity, Bioactivity profiles | Helps prioritize compounds with a higher likelihood of biological activity before synthesis. auctoresonline.org |
| ADME/Tox Modeling | Predict pharmacokinetic and toxicity profiles. | Solubility, Intestinal absorption, hERG liability | Enables early-stage deselection of candidates with poor drug-like properties. auctoresonline.org |
| Density Functional Theory (DFT) | Calculate electronic structure and reactivity descriptors. | HOMO/LUMO energies, Electron density distribution, Reaction pathways | Provides insight into chemical reactivity and potential for electronic applications. mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze and characterize non-covalent interactions. | Bond paths, Electron density at bond critical points | Quantifies the strength and nature of hydrogen bonds and π-stacking. nih.gov |
| NCIPlot (Non-Covalent Interaction Plot) | Visualize and identify non-covalent interactions in 3D space. | Regions of attractive (H-bonds, π-stacking) and repulsive forces | Offers a clear visual map of the interactions governing supramolecular assembly. nih.govrsc.org |
Design and Synthesis of this compound-Based Supramolecular Assemblies
Supramolecular chemistry, which studies chemical systems composed of multiple molecules, relies on non-covalent interactions like hydrogen bonding and π-stacking. acs.org The distinct structural features of this compound make it an excellent candidate for building programmed molecular architectures.
Future research should exploit the following features:
Hydrogen Bonding: While the pyridine ring itself lacks a hydrogen-bond donor, the nitrogen atom is an effective hydrogen-bond acceptor. nih.gov This allows it to form directional bonds with donor molecules (e.g., water, amides, alcohols), guiding the assembly of co-crystals and other ordered structures. nih.govnih.gov
π-Stacking Interactions: The aromatic pyridine ring can participate in π-stacking, a crucial interaction in the structure of DNA and proteins. nih.gov These interactions, driven by dispersion forces, can be leveraged to create stacked columnar or layered structures in the solid state. researchgate.net The interaction energy and geometry can be finely tuned by the electronic nature of the substituents.
Halogen Bonding: The chlorine atom on the pyridine ring can act as a halogen bond donor, forming a directional interaction with a Lewis base (an electron-pair donor). This provides another tool for controlling the self-assembly and crystal packing of molecules.
Table 2: Non-Covalent Interactions for Supramolecular Design
| Interaction Type | Participating Moiety | Role | Potential Architectural Motif |
| Hydrogen Bonding | Pyridine Nitrogen | Acceptor | Co-crystals, extended networks with H-bond donors. nih.gov |
| π-π Stacking | Aromatic Pyridine Ring | Stacking Unit | Dimers, columnar stacks, layered materials. researchgate.netnih.gov |
| Halogen Bonding | 5-Chloro Substituent | Donor | Directional links to Lewis basic sites, crystal engineering. |
| S-π Interactions | Isopropylsulfanyl Group | Potential Donor/Acceptor | Can influence packing and conformation through weak interactions with aromatic rings. |
Creation of New Pyridine-Based Architectures with Precisely Tunable Chemical and Spectroscopic Properties
Beyond self-assembly, this compound can serve as a fundamental building block for larger, functional molecular and macromolecular systems. The goal is to create new architectures where the electronic, optical, and chemical properties can be precisely controlled.
Promising avenues include:
Ligand Development for Coordination Complexes: Pyridine-based ligands are ubiquitous in coordination chemistry. researchgate.net Using this compound as a ligand for transition metals (e.g., Iron(II), Ruthenium(II), Cadmium(II)) could yield complexes with interesting magnetic, photophysical, or catalytic properties. researchgate.netrsc.orgmdpi.com For instance, incorporating it into Fe(II) complexes could lead to new materials exhibiting spin-crossover (SCO) behavior, where the magnetic state can be switched by temperature or light. rsc.org
Tuning Photophysical Properties: The absorption and emission properties of pyridine-containing systems are highly dependent on their electronic structure. mdpi.com By strategically modifying the substituents or by incorporating the molecule into larger conjugated systems, it should be possible to tune the color and efficiency of its fluorescence. This could lead to the development of novel fluorophores for sensing or imaging applications. mdpi.com
Synthesis of Advanced Heterocyclic Systems: The pyridine ring can be a component in more complex heterocyclic structures. rsc.orgnih.gov For example, it can be fused with other rings like thiazole (B1198619) or imidazole (B134444) to create scaffolds with enhanced biological activity or unique material properties. mdpi.comrsc.org
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(propan-2-ylsulfanyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or thiolation reactions. For example:
- Thiolation of 5-chloro-2-bromopyridine : React with propan-2-thiol in the presence of a base (e.g., KOH or NaH) in anhydrous DMF at 60–80°C. Yields depend on reaction time and stoichiometry .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C) but requires precise temperature control to avoid decomposition .
- Catalytic systems : Use CuI or Pd catalysts for regioselective sulfanyl group introduction, improving purity but increasing cost .
Key parameters : Monitor by TLC or HPLC, and optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and side-product formation.
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., DFT calculations) to verify the sulfanyl group’s position .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]: 202.04) and isotopic pattern for chlorine .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions, particularly if studying solid-state stability or polymorphism .
Note : Cross-validate with FT-IR (C-S stretch ~600–700 cm) and elemental analysis (C, H, N, S, Cl within ±0.3% of theoretical values).
Q. What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation of the sulfanyl group. Avoid contact with strong oxidizers (e.g., HNO) .
- Waste disposal : Neutralize residues with 10% NaOH before incineration by licensed waste handlers .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in drug discovery applications?
- Docking studies : Model interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the sulfanyl group’s hydrogen-bonding potential .
- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The pyridine ring’s C3 and C4 positions are often reactive due to electron-withdrawing effects from chlorine .
- ADMET profiling : Use tools like SwissADME to estimate solubility (LogP ~2.1) and cytochrome P450 inhibition risks .
Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with nucleophiles like amines).
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- For acidic conditions (pH < 3) : The sulfanyl group may hydrolyze to form 5-chloro-2-pyridinol. Monitor degradation via HPLC with a C18 column (mobile phase: 60% acetonitrile/40% HO + 0.1% TFA) .
- In basic conditions (pH > 10) : Chlorine substitution may occur. Perform accelerated stability studies (40°C/75% RH) and track mass loss via TGA .
- Contradiction resolution : Use Cl NMR to distinguish hydrolysis products from isomerization .
Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing byproducts?
- Catalyst screening : Compare Pd(OAc), CuI, and NiCl in cross-coupling reactions. Pd-based systems often reduce dimerization byproducts .
- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for better recyclability and lower toxicity .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer, improving yield from 65% (batch) to >85% .
Data-driven approach : Use DOE (Design of Experiments) to model interactions between temperature, catalyst loading, and solvent ratio.
Q. What analytical techniques detect trace impurities in the compound, and how are they quantified?
- GC-MS : Identify volatile impurities (e.g., residual propan-2-thiol) with a DB-5MS column and EI ionization .
- HPLC-UV/ELSD : Quantify nonvolatile impurities (e.g., di-substituted pyridines) using a gradient elution (5–95% acetonitrile in 20 minutes) .
- ICP-OES : Measure heavy metal residues (e.g., Pd < 10 ppm) if metal catalysts are used .
Acceptance criteria : Total impurities < 0.5% (ICH Q3A guidelines).
Q. How does the sulfanyl group influence the compound’s biological activity compared to analogues?
- Case study : Replace the sulfanyl group with methoxy or amino groups. Sulfanyl derivatives show higher logD values (enhanced membrane permeability) but lower metabolic stability in liver microsomes .
- SAR (Structure-Activity Relationship) : The propan-2-yl group’s steric bulk reduces off-target binding in kinase assays compared to methyl derivatives .
Experimental design : Test in vitro cytotoxicity (e.g., HepG2 cells) and compare IC values across analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
